Magnesium;2-ethoxyethoxybenzene;bromide

Description

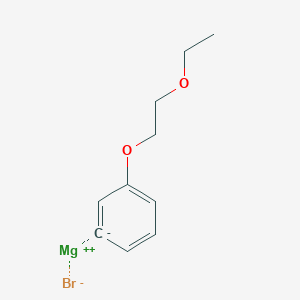

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13BrMgO2 |

|---|---|

Molecular Weight |

269.42 g/mol |

IUPAC Name |

magnesium;2-ethoxyethoxybenzene;bromide |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

KRUVTQZAYQGTLP-UHFFFAOYSA-M |

Canonical SMILES |

CCOCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyethoxyphenyl Magnesium Bromide

Conventional Preparation Routes via Halogen-Magnesium Insertion

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal in an ethereal solvent. sigmaaldrich.com For (2-Ethoxyethoxyphenyl)magnesium bromide, this involves the insertion of magnesium into the carbon-bromine bond of 2-bromo-1-(2-ethoxyethoxy)benzene. This reaction is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques. vedantu.com

Role of Initiators and Magnesium Activation

A common challenge in Grignard synthesis is the initiation of the reaction. This is primarily due to a passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, preventing it from reacting with the aryl halide. wikipedia.org To overcome this, several activation methods are employed.

Mechanical Activation: Methods like crushing the magnesium turnings with a glass rod, rapid stirring, or using an ultrasonic bath can physically break the oxide layer, exposing a fresh, reactive metal surface. wikipedia.orgresearchgate.netresearchgate.net

Chemical Activation: The most common approach involves using chemical initiators. Small amounts of activating agents are added to the reaction flask to clean the magnesium surface. stackexchange.com

Iodine (I₂): A crystal of iodine is often added. It reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comwvu.edu The disappearance of the characteristic brown color of iodine is an indicator that the reaction has been initiated. researchgate.net

1,2-Dibromoethane: This is a highly effective activator. It reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of gas bubbles provides a clear visual cue that the magnesium is activated and ready to react with the primary aryl halide. wikipedia.orgstackexchange.comwvu.edu

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction. This is a common practice in industrial settings. wikipedia.orggoogle.com

Table 2: Common Chemical Activators for Grignard Reagent Formation

| Activator | Mechanism of Action | Observable Sign of Initiation |

|---|---|---|

| Iodine (I₂) | Reacts with Mg to form MgI₂, etching the MgO layer. wvu.edu | Disappearance of the brown iodine color. researchgate.net |

| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the metal surface. wvu.edu | Evolution of ethylene gas bubbles. wikipedia.org |

| Methyl Iodide | Reacts readily with Mg to form a small amount of highly reactive methylmagnesium iodide. | Localized boiling or cloudiness. |

Control of Reaction Conditions: Temperature and Concentration Effects

The formation of Grignard reagents is a highly exothermic process, and careful control of temperature and reagent concentration is crucial for a successful and safe reaction. mt.comgoogle.com

Temperature: The reaction is often initiated at room temperature or with gentle warming. wisc.edu Once initiated, the exothermic nature of the reaction can cause the solvent to reflux. mt.com The rate of addition of the aryl halide solution is adjusted to maintain a controlled reflux. If the reaction becomes too vigorous, external cooling may be necessary. Conversely, if the reaction is sluggish, gentle heating may be required. Low temperatures (e.g., -78 °C) can be employed, particularly when using highly reactive "Rieke magnesium," to prepare functionalized Grignard reagents that would otherwise be unstable. cmu.eduresearchgate.net

Concentration: The concentration of the aryl halide must be carefully managed. Typically, the aryl halide is dissolved in the ethereal solvent and added dropwise to the suspension of magnesium turnings. orgsyn.org This slow addition prevents a large buildup of unreacted aryl halide, which can lead to undesirable side reactions. A major side reaction is Wurtz coupling, where the formed Grignard reagent reacts with the aryl halide to produce a biaryl byproduct. researchgate.net This side reaction is favored at higher concentrations of the aryl halide and higher temperatures. youtube.com

Advanced Synthetic Approaches for Arylmagnesium Halides

While the direct insertion method is widely used, it has limitations, particularly with substrates bearing sensitive functional groups. Advanced synthetic strategies have been developed to overcome these challenges, offering milder reaction conditions and greater functional group compatibility.

Halogen-Magnesium Exchange Reactions and Functional Group Tolerance

The halogen-magnesium exchange is a powerful alternative for preparing highly functionalized Grignard reagents. harvard.edunih.gov This method involves the reaction of an aryl halide (typically an iodide or bromide) with a pre-formed, simple alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu The equilibrium of the reaction is driven by the formation of the more stable organomagnesium species. For aryl halides, the sp²-hybridized aryl carbanion is more stable than the sp³-hybridized alkyl carbanion of the reagent, thus favoring the formation of the desired arylmagnesium halide. acs.org

A significant advantage of this method is its remarkable functional group tolerance. Because the exchange can often be carried out at low temperatures (e.g., -40 °C to 0 °C), functional groups that would normally react with Grignard reagents, such as esters, nitriles, and even nitro groups, can be preserved. harvard.edunih.gov The use of reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), often called a "Turbo-Grignard," further enhances the rate and efficiency of the exchange, allowing even less reactive aryl bromides and chlorides to be used. researchgate.netclockss.orgresearchgate.net This method allows for the preparation of complex molecules that are inaccessible via the classical insertion method. clockss.org

Directed Metalation Strategies for Substituted Aryl Systems

Directed ortho-metalation (DoM) is a strategic method for the regioselective functionalization of aromatic rings. wikipedia.org This approach utilizes a "directed metalation group" (DMG) on the aromatic ring, which coordinates to a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orgorganic-chemistry.org This coordination directs the deprotonation to the position ortho (adjacent) to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.org

While DoM primarily involves organolithium reagents, the resulting aryllithium species can be transmetalated with a magnesium salt (e.g., MgBr₂) to generate the corresponding Grignard reagent. This two-step sequence provides a regiochemically precise route to substituted arylmagnesium halides that may be difficult to obtain otherwise. For a substrate like 2-bromo-1-(2-ethoxyethoxy)benzene, the ethoxyethoxy group itself could potentially act as a DMG. Ether oxygen atoms are known to be effective DMGs, directing lithiation to an adjacent position. organic-chemistry.orguwindsor.ca This strategy allows for the synthesis of specifically substituted aryl Grignard reagents by controlling the position of metalation through the strategic placement of a DMG. nih.gov

Continuous Flow Chemistry for Grignard Reagent Generation

The synthesis of Grignard reagents, including (2-Ethoxyethoxyphenyl)magnesium Bromide, has been significantly enhanced by the adoption of continuous flow chemistry. researchgate.net This methodology offers substantial advantages over traditional batch processing, primarily in safety, efficiency, and scalability. gordon.eduaiche.org Continuous flow systems, such as continuous stirred tank reactors (CSTRs) or packed-bed reactors, provide superior control over reaction parameters. gordon.eduvapourtec.com

Key benefits of continuous flow generation include enhanced heat and mass transfer, which is crucial for managing the highly exothermic nature of Grignard reagent formation. vapourtec.comresearchgate.net This precise temperature control minimizes the risk of runaway reactions and reduces the formation of impurities. vapourtec.com In these systems, an organohalide solution is passed through a heated column packed with magnesium metal, allowing for the in-situ generation of the Grignard reagent. vapourtec.com The freshly prepared, highly reactive reagent can then be immediately combined with an electrophile in a subsequent reactor, minimizing decomposition and side reactions. vapourtec.com This "on-demand" preparation is a key safety and efficiency feature, as it avoids the accumulation of large quantities of hazardous organometallic compounds. researchgate.net

Research has demonstrated that continuous flow processes can lead to significant improvements in yield and purity. For instance, compared to batch methods, continuous approaches have been shown to reduce magnesium usage by up to 43% and substantially decrease process mass intensity (PMI). gordon.edu Furthermore, the integration of inline analytical tools, such as ReactIR, allows for real-time monitoring of the reaction, ensuring consistent conversion and quality. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Grignard Reagent Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Citation |

|---|---|---|---|

| Safety | High risk due to exotherms and accumulation of reactive reagents. | Inherently safer due to small reaction volumes and superior heat transfer. | gordon.eduvapourtec.com |

| Impurity Profile | Higher levels of by-products (e.g., Wurtz coupling). | Substantially reduced impurities; Wurtz by-product can be <1%. | gordon.edu |

| Reagent Stoichiometry | Higher usage of magnesium and other starting materials. | Reductions up to 43% in magnesium usage and 10% in Grignard stoichiometry. | gordon.edu |

| Process Control | Difficult to control temperature and mixing. | Rapid steady-state control and precise management of parameters. | gordon.eduresearchgate.net |

| Scalability | Challenging due to safety and heat transfer issues. | Easier and safer scale-up by extending run time or using parallel reactors. | researchgate.netresearchgate.net |

| Metal Activation | Required for each batch, often using hazardous materials. | A single activation can suffice for an entire campaign. | gordon.edu |

Challenges in the Formation of Aryl Grignard Reagents with Ether Substituents

The synthesis of aryl Grignard reagents, particularly those containing ether substituents like (2-Ethoxyethoxyphenyl)magnesium Bromide, presents specific challenges. The ether functional group, while generally stable under Grignard formation conditions, can influence the reagent's solubility and reactivity. The formation process requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent. askfilo.comlibretexts.org The choice of an appropriate ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is critical not only for solvating the magnesium but also for stabilizing the resulting organomagnesium species through complexation. libretexts.orgacs.org

Side Reaction Suppression: Wurtz Coupling and Other By-product Formation

A primary challenge in the synthesis of Grignard reagents is the suppression of side reactions, with the most common being homocoupling, often referred to as the Wurtz or Wurtz-type reaction. researchgate.netresearchgate.net This reaction involves the coupling of two organohalide molecules to form a symmetrical biaryl or dialkyl by-product. byjus.comwsimg.com

The mechanism of the Wurtz reaction can involve free radical intermediates, similar to the initial steps of Grignard formation. libretexts.orgwikipedia-on-ipfs.org An electron transfer from the magnesium metal to the aryl halide forms an aryl radical, which can then either react with another magnesium atom to form the desired Grignard reagent or couple with another aryl radical or aryl halide molecule to form the undesired biaryl by-product. libretexts.orgwikipedia.org

R-X + Mg → R• + MgX• R• + R-X → R-R + X• (Wurtz Coupling) R• + Mg → R-Mg• → R-MgX (Grignard Formation)

Continuous flow chemistry has proven to be a highly effective strategy for minimizing Wurtz coupling. researchgate.netresearchgate.net By maintaining a low concentration of the aryl halide and ensuring its rapid conversion upon introduction to the activated magnesium surface, the probability of radical-radical or radical-halide coupling is significantly reduced. gordon.edu Studies have shown a dramatic decrease in Wurtz by-products from over 5% in batch processes to less than 1% under continuous flow conditions. gordon.edu Other potential by-products can arise from reactions with atmospheric oxygen or residual moisture, leading to the formation of phenols or the corresponding hydrocarbon, respectively. chemrxiv.org

Table 2: Common Side Reactions in Grignard Formation and Mitigation Strategies

| Side Reaction | Description | By-product Example | Mitigation Strategy | Citation |

|---|---|---|---|---|

| Wurtz Coupling | Homocoupling of two organohalide molecules. | Biphenyl (from bromobenzene) | Utilize continuous flow processing to ensure rapid conversion and low halide concentration. | researchgate.netgordon.eduresearchgate.net |

| Reaction with Water | Protonolysis of the Grignard reagent by acidic protons. | Benzene (from phenylmagnesium bromide) | Ensure strictly anhydrous (dry) solvents and glassware. | askfilo.comlibretexts.org |

| Reaction with Oxygen | Oxidation of the Grignard reagent. | Phenol (from phenylmagnesium bromide) | Maintain an inert atmosphere (e.g., nitrogen or argon). | chemrxiv.org |

Reactivity and Synthetic Utility of 2 Ethoxyethoxyphenyl Magnesium Bromide

Carbon-Carbon Bond Formation Reactions

The primary utility of (2-Ethoxyethoxyphenyl)magnesium bromide in organic synthesis is as a source of a 2-ethoxyethoxyphenyl carbanion equivalent. This nucleophilic character allows it to react with a wide range of electrophilic carbon centers, leading to the formation of new carbon-carbon bonds.

Additions to Carbonyl Compounds: Aldehydes, Ketones, Carboxylic Acid Derivatives

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. (2-Ethoxyethoxyphenyl)magnesium bromide is expected to follow these well-established reaction pathways. The nucleophilic aryl carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. nih.gov

The class of alcohol produced—primary, secondary, or tertiary—is determined by the nature of the carbonyl compound used. nih.govnih.gov

Aldehydes: Reaction with aldehydes furnishes secondary alcohols. For example, the reaction with acetaldehyde (B116499) would yield 1-(2-ethoxyethoxyphenyl)ethan-1-ol.

Ketones: Reaction with ketones produces tertiary alcohols. For instance, acetone (B3395972) would react to form 2-(2-ethoxyethoxyphenyl)propan-2-ol. nih.gov

Carboxylic Acid Derivatives: The reaction with esters, such as ethyl acetate, is more complex. Typically, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group, forming a ketone intermediate after the elimination of the ethoxide group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. nih.gov Direct reaction with carboxylic acids is generally not productive for addition, as the Grignard reagent, being a strong base, will first deprotonate the acidic carboxylic acid proton. doubtnut.com

| Carbonyl Substrate | Expected Product Class | Specific Example Product |

| Formaldehyde | Primary Alcohol | (2-Ethoxyethoxyphenyl)methanol |

| Acetaldehyde | Secondary Alcohol | 1-(2-Ethoxyethoxyphenyl)ethan-1-ol |

| Acetone | Tertiary Alcohol | 2-(2-Ethoxyethoxyphenyl)propan-2-ol |

| Ethyl Acetate | Tertiary Alcohol | 2-(2-Ethoxyethoxyphenyl)propan-2-ol |

Reactions with Epoxides

Grignard reagents react with epoxides in a nucleophilic ring-opening reaction that proceeds via an SN2 mechanism. google.com This reaction is a valuable method for forming carbon-carbon bonds while introducing a hydroxyethyl (B10761427) group. The nucleophilic carbon of (2-ethoxyethoxyphenyl)magnesium bromide attacks one of the electrophilic carbon atoms of the epoxide ring, causing the strained three-membered ring to open and form a magnesium alkoxide. google.comresearchgate.net An aqueous acidic workup then protonates the alkoxide to yield an alcohol. researchgate.net

In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. researchgate.netnih.gov For example, the reaction with ethylene (B1197577) oxide (the simplest epoxide) is a reliable method for producing primary alcohols with a two-carbon chain extension. nih.govresearchgate.net The reaction of (2-ethoxyethoxyphenyl)magnesium bromide with ethylene oxide would thus be expected to yield 2-(2-ethoxyethoxyphenyl)ethanol. researchgate.netaskfilo.com

| Epoxide Substrate | Site of Attack | Expected Product |

| Ethylene Oxide | Either carbon | 2-(2-Ethoxyethoxyphenyl)ethanol |

| Propylene Oxide | Less substituted carbon | 1-(2-Ethoxyethoxyphenyl)propan-2-ol |

| Styrene Oxide | Less substituted carbon (typically) | 2-(2-Ethoxyethoxyphenyl)-1-phenylethanol |

Carboxylation with Carbon Dioxide

The reaction of Grignard reagents with carbon dioxide (often in its solid form, dry ice) is a classic and direct method for the synthesis of carboxylic acids. askfilo.comacs.org This process, known as carboxylation, involves the nucleophilic attack of the Grignard carbanion on the electrophilic carbon of CO2. askfilo.com This addition forms a magnesium carboxylate salt. Subsequent hydrolysis with an aqueous acid protonates the carboxylate to afford the corresponding carboxylic acid. acs.org

The carboxylation of (2-ethoxyethoxyphenyl)magnesium bromide is a direct route to synthesize 2-ethoxyethoxybenzoic acid. This reaction extends the carbon chain by one carbon, converting the aryl bromide precursor into a valuable benzoic acid derivative. askfilo.comnih.gov

Reaction Scheme:

(2-Ethoxyethoxyphenyl)MgBr + CO₂ → (2-Ethoxyethoxyphenyl)COOMgBr

(2-Ethoxyethoxyphenyl)COOMgBr + H₃O⁺ → 2-Ethoxyethoxybenzoic acid + Mg(OH)Br

Cross-Coupling Reactions with Organic Halides and Other Electrophiles

Beyond additions to carbonyls and epoxides, aryl Grignard reagents like (2-ethoxyethoxyphenyl)magnesium bromide are crucial partners in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between two different organic fragments (e.g., aryl-aryl or aryl-alkyl), which can be challenging to achieve through other methods. uni-muenchen.de

While palladium and nickel complexes are historically the most common catalysts for cross-coupling reactions (such as Kumada coupling), there has been a significant rise in the use of more sustainable and inexpensive iron-based catalysts. uni-muenchen.denih.gov Iron-catalyzed cross-coupling reactions have proven effective for coupling aryl Grignard reagents with various organic halides, including alkyl and aryl halides. quora.commdpi.com

The mechanism of iron-catalyzed cross-coupling is complex and can involve various oxidation states of iron. Generally, the process is thought to involve the formation of an active low-valent iron species, which then participates in a catalytic cycle of oxidative addition, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to enhance the reactivity and yield of these reactions. quora.com (2-Ethoxyethoxyphenyl)magnesium bromide, as a typical aryl Grignard reagent, would be expected to participate in these iron-catalyzed protocols to form coupled products.

| Electrophile | Catalyst System (Example) | Product Type |

| Alkyl Bromide | FeCl₃ / TMEDA | Alkyl-Aryl |

| Aryl Chloride | Fe(acac)₃ | Biaryl |

| Alkenyl Bromide | Fe(acac)₃ | Aryl-Alkenyl |

A significant challenge in using highly reactive Grignard reagents is their limited tolerance for certain functional groups present in either the Grignard reagent itself or the coupling partner. uni-muenchen.de Grignard reagents are strong bases and will react with acidic protons found in alcohols, amines, and carboxylic acids. They are also potent nucleophiles that can add to carbonyl groups like esters and ketones. uni-muenchen.de

However, modern advancements in transition metal catalysis, particularly with iron, have improved the functional group tolerance of these reactions. researchgate.netnih.gov By conducting reactions at low temperatures and using specific catalyst systems, it is possible to selectively perform cross-coupling in the presence of sensitive groups like esters or nitriles. researchgate.netnih.gov The 2-ethoxyethoxy group on (2-ethoxyethoxyphenyl)magnesium bromide is an ether functionality, which is generally stable and well-tolerated under Grignard and most cross-coupling conditions. nih.gov The presence of the ether oxygen atoms could potentially act as a chelating group, which might influence the reactivity and selectivity of the Grignard reagent in certain catalyzed reactions, though specific studies on this effect for this particular compound are not widely documented. nih.gov

Carbon-Heteroatom Bond Formation

(2-Ethoxyethoxyphenyl)magnesium Bromide, as a Grignard reagent, is a potent nucleophile widely utilized in the formation of carbon-heteroatom bonds. These reactions are fundamental in organic synthesis, enabling the introduction of various functional groups onto an aromatic ring. The high reactivity of the carbon-magnesium bond facilitates the formation of new bonds with a range of electrophilic heteroatoms, including oxygen, nitrogen, sulfur, and phosphorus.

The utility of Grignard reagents in forming carbon-heteroatom bonds is a cornerstone of organometallic chemistry. researchgate.net The reaction typically proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic heteroatom. For instance, the reaction with elemental sulfur or disulfides leads to the formation of thioethers. Similarly, reactions with chlorophosphines can generate phosphines, highlighting the versatility of these reagents in accessing a diverse array of organoheteroatom compounds. nih.gov

Research into the reactions of Grignard reagents has demonstrated their capacity to react with various electrophiles to form carbon-heteroatom bonds. nih.gov The general transformation can be represented as:

Ar-MgBr + E-X → Ar-E + MgBrX

Where 'Ar' represents the (2-ethoxyethoxyphenyl) group, 'E' is the heteroatom, and 'X' is a leaving group.

Detailed research findings on analogous systems have elucidated the scope and limitations of these transformations. The choice of solvent and reaction conditions can significantly influence the yield and selectivity of the carbon-heteroatom bond formation. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed to stabilize the Grignard reagent. wikipedia.org

| Electrophile | Heteroatom Source | Product Type | Reference |

| R-S-S-R | Disulfide | Thioether | nih.gov |

| R₂PCl | Chlorophosphine | Phosphine | nih.gov |

| R₂N-OR' | O-Acyl-N-hydroxyamine | Amine | nih.gov |

| O₂ | Oxygen | Phenol (after workup) | General Knowledge |

Regioselectivity and Stereoselectivity in Reactions of Alkoxyaryl Grignard Reagents

The presence of the 2-ethoxyethoxy substituent on the aromatic ring of (2-Ethoxyethoxyphenyl)magnesium Bromide introduces considerations of regioselectivity and stereoselectivity in its reactions. The alkoxy group can exert both electronic and steric effects, influencing the orientation of incoming electrophiles and the stereochemical outcome of the reaction.

Regioselectivity:

The regioselectivity of Grignard reagent reactions, particularly with substituted aromatic systems, is a critical aspect of their synthetic utility. researchgate.netmdpi.com In the case of (2-Ethoxyethoxyphenyl)magnesium Bromide, the primary site of reaction is the carbon atom bearing the magnesium bromide group. However, the presence of the ortho-alkoxy group can influence the reactivity of the Grignard reagent and, in certain reactions involving complex substrates, could potentially direct the outcome.

Computational studies on related systems have shown that the formation of a magnesium chelate between the Grignard reagent and a nearby functional group on the substrate can dictate the reactivity and selectivity of the reaction. nih.govnih.gov For (2-Ethoxyethoxyphenyl)magnesium Bromide, the ether oxygen of the ethoxyethoxy group is capable of coordinating with the magnesium center. This intramolecular coordination can influence the reagent's aggregation state and reactivity.

In reactions with substituted carbonyl compounds, for example, the regioselectivity of the attack (e.g., 1,2- vs. 1,4-addition to α,β-unsaturated systems) can be influenced by the steric bulk and electronic nature of both the Grignard reagent and the substrate. mdpi.com The bulky 2-ethoxyethoxy group could sterically hinder certain approaches of the electrophile, thereby favoring a specific regiochemical outcome.

Stereoselectivity:

Stereoselectivity becomes a key consideration when the Grignard reagent or the electrophile is chiral, or when a new stereocenter is formed during the reaction. While (2-Ethoxyethoxyphenyl)magnesium Bromide itself is not chiral, its reactions with chiral electrophiles can proceed with varying degrees of diastereoselectivity.

Research on chiral Grignard reagents has demonstrated that high levels of stereoselectivity can be achieved in their reactions. nih.gov The configurational stability of the Grignard reagent is crucial for transferring the stereochemical information. researchgate.net Although our subject compound is achiral, the principles governing stereoselective reactions of Grignard reagents are relevant. The transition state geometry, which is influenced by steric and electronic factors, determines the stereochemical outcome. The presence of the coordinating ethoxyethoxy group in (2-Ethoxyethoxyphenyl)magnesium Bromide could play a role in organizing the transition state assembly, thereby influencing the stereoselectivity in reactions with prochiral electrophiles. For instance, in additions to chiral aldehydes or ketones, the alkoxy group could favor the formation of one diastereomer over the other through chelation control.

| Factor | Influence on Selectivity | Potential Effect of 2-Ethoxyethoxy Group |

| Regioselectivity | Directs the position of electrophilic attack. | Intramolecular coordination with Mg may alter reactivity. Steric bulk can hinder certain reaction pathways. |

| Stereoselectivity | Controls the 3D arrangement of the product. | Can influence the transition state geometry through chelation, potentially leading to diastereoselectivity in reactions with chiral substrates. |

Computational and Theoretical Studies on Alkoxyaryl Grignard Reagents

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are pivotal in clarifying the intricate mechanisms of Grignard reactions, which can involve multiple organomagnesium species and competing reaction pathways, such as nucleophilic addition and single electron transfer (SET). acs.org These computational approaches allow for a detailed examination of molecular structures, reaction intermediates, and transition states that govern the course of a chemical transformation. acs.orgdocumentsdelivered.com By modeling the reaction of Grignard reagents with various substrates, researchers can elucidate the factors that determine whether a reaction proceeds via a polar, heterolytic bond cleavage or a radical mechanism involving homolytic bond breaking. acs.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating Grignard reagents due to its balance of computational cost and accuracy. worldscientific.comnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of reactants, intermediates, and transition states, as well as to calculate their energies. researchgate.netnih.govgmu.edu These calculations have been instrumental in studying the stereoselective addition of Grignard reagents to carbonyl compounds, revealing reaction paths that involve the coordination of the carbonyl to dimeric forms of the Grignard reagent. researchgate.netnih.gov

DFT studies have also shed light on the Schlenk equilibrium, modeling the influence of solvents like diethyl ether and tetrahydrofuran (B95107) (THF) on the relative stability of the various magnesium species (RMgX, R₂Mg, and MgX₂). researchgate.net For a compound like Magnesium;2-ethoxyethoxybenzene;bromide, DFT could be used to model how the internal ether linkage of the 2-ethoxyethoxy group might coordinate to the magnesium center, influencing the reagent's stability and aggregation state. Research has shown that dinuclear Grignard moieties are often more reactive in nucleophilic additions than their monomeric counterparts. researchgate.net

Table 1: Representative Activation Free Energies (ΔA‡) for Grignard Reaction Pathways of CH₃MgCl with Acetaldehyde (B116499) (ACA) as determined by Quantum Chemical Calculations. acs.org

| Reacting Species | Pathway | Activation Free Energy (kcal mol⁻¹) |

| Mg(CH₃)₂(THF)₂ (Bgem) | Geminal | 6.5 ± 0.7 |

| CH₃MgCl(THF)₃ (Agem) | Geminal | 8.7 ± 0.8 |

| [CH₃Mg(μ-Cl)]₂(THF)₂ (Ebridge) | Bridging | 6.8 ± 0.7 |

Note: This data is for the model system CH₃MgCl and serves to illustrate the type of insights gained from DFT calculations.

Ab Initio Molecular Dynamics (AIMD) simulations provide a powerful method for studying the dynamic behavior of Grignard reagents in solution at a molecular level. acs.orgnih.gov AIMD allows for an unbiased exploration of the conformational space and the explicit treatment of solvent molecules, which is crucial for understanding reactions in solution. acs.org

These simulations have been particularly insightful for characterizing the Schlenk equilibrium. For instance, AIMD studies of CH₃MgCl in THF have demonstrated that the transformation into MgCl₂ and Mg(CH₃)₂ occurs through the formation of chlorine-bridged dinuclear species. nih.govacs.orgacs.org The solvent is not a passive medium but a key player, with the dynamic exchange of THF molecules in the magnesium coordination sphere being essential for the ligand exchange process. nih.govacs.org AIMD simulations show that bond cleavage tends to occur at the more solvated magnesium atom, while bond formation happens at the less solvated one. nih.govacs.org This methodology could be applied to understand how the flexible ethoxyethoxy side chain in this compound influences solvation dynamics and the stability of various intermediates.

A primary goal of computational studies is to predict the most favorable reaction pathways by identifying transition states and calculating their corresponding activation energies. acs.org For Grignard reactions, this involves mapping out the potential energy surface for competing mechanisms. For example, calculations can determine the energy barrier for the concerted, polar mechanism, which proceeds through a four-centered transition state, versus the stepwise SET process, which involves radical intermediates. nih.gov

In systems with alkoxy groups, computational studies have elucidated mechanisms for the direct displacement of these groups by Grignard reagents. nih.gov The reaction is predicted to proceed through an inner-sphere attack via a metalaoxetane-like transition state, a pathway enabled by the formation of a strong magnesium chelate with the reacting alkoxy and a nearby carbonyl group. nih.gov For an ortho-alkoxyaryl Grignard like this compound, theoretical calculations could predict the likelihood of such intramolecular coordination influencing the transition states of its reactions, potentially favoring certain pathways or selectivities. nih.gov

Understanding Electronic Effects and Steric Hindrance in Alkoxyaryl Systems

The reactivity of a Grignard reagent is a delicate balance of electronic and steric factors. In alkoxyaryl systems, the oxygen atom of the alkoxy group exerts a significant electronic influence. Its electron-donating nature can increase the nucleophilicity of the aryl carbon bound to magnesium. Furthermore, an ortho-alkoxy group, as in this compound, can form a chelate with the magnesium atom, which dictates reactivity and selectivity. nih.gov

Computational studies can quantify these effects. For instance, the steric bulk of the 2-ethoxyethoxy group would be expected to influence the accessibility of the magnesium center and the trajectory of incoming electrophiles. While specific studies on this compound are not prevalent, research on other systems shows that bulky substituents can favor SET mechanisms over nucleophilic addition when the latter is sterically hindered. researchgate.netnih.gov Correlation analyses using steric parameters have been used to describe the effects of alkyl groups on the reactivity of organomagnesium compounds. researchgate.net Similar approaches could be used to model the steric impact of the flexible and potentially coordinating 2-ethoxyethoxy side chain, which may adopt various conformations that either block or facilitate access to the reactive center.

Theoretical Insights into the Schlenk Equilibrium and Species Reactivity

The Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) governs the composition of Grignard reagents in solution, and its position is highly dependent on the organic group (R), the halogen (X), the solvent, and concentration. nih.govnih.gov Theoretical studies, using both DFT and AIMD, have provided a detailed picture of this equilibrium for simple alkyl Grignards. nih.govacs.org These studies show that the reaction proceeds via various dimeric intermediates, with halogen-bridged structures being particularly important. nih.govnih.gov

For aryl Grignards, the π-system of the aromatic ring can introduce additional interactions that influence the equilibrium. nih.gov In the case of this compound, the presence of the ortho-alkoxy group could further shift the equilibrium. Intramolecular coordination of the ether oxygen to the magnesium center could stabilize the monomeric RMgX form, potentially disfavoring the formation of dimeric species. Computational models can predict the relative free energies of the monomeric, dimeric, and disproportionated species (diarylmagnesium and magnesium bromide), providing insight into the predominant reactive species in solution under different conditions. researchgate.netnih.gov Understanding the distribution of these species is critical, as they can exhibit different reactivities. acs.org

Advanced Characterization Techniques for Organomagnesium Intermediates

In Situ Spectroscopic Monitoring of Grignard Reagent Formation and Reaction Progress

Real-time monitoring of Grignard reactions provides critical data on initiation, concentration, and conversion, which is essential for ensuring safety and reproducibility, particularly during scale-up. acs.orghzdr.de

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) for monitoring the progress of Grignard reagent formation in real time. mt.comstk-online.ch By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without sampling. This method is crucial for safely managing the highly exothermic nature of the reaction. acs.org

The primary application of in situ FTIR is to definitively identify the reaction initiation. acs.org The process often involves adding a small portion of the organic halide and monitoring its concentration. A decrease in the characteristic infrared absorbance bands of the halide, coupled with the appearance of new bands corresponding to the C-Mg bond of the Grignard reagent, provides unambiguous confirmation that the reaction has started. acs.orgmt.com This allows the operator to proceed safely with the addition of the remaining halide, avoiding dangerous accumulation of unreacted starting material. acs.org

Furthermore, FTIR spectroscopy allows for the continuous tracking of reactant and product concentrations throughout the reaction. mt.com This data is vital for kinetic analysis, understanding reaction mechanisms, and ensuring the reaction proceeds to completion without stalling. mt.com

Table 1: Representative FTIR Data for Monitoring Aryl Magnesium Bromide Formation

| Species | Characteristic IR Peak (cm⁻¹) | Observation During Reaction |

|---|---|---|

| Aryl Bromide (Reactant) | 1070 | Absorbance decreases upon initiation. |

| Aryl Magnesium Bromide (Product) | 985 | Absorbance increases as the reaction proceeds. |

Note: The specific wavenumbers can vary depending on the specific molecule and solvent system. The data presented is illustrative for a typical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for identifying the various organomagnesium species that coexist in solution. nih.gov Grignard reagents are not simply represented by the formula RMgX; they exist in a dynamic equilibrium known as the Schlenk equilibrium. acs.orgchemrxiv.org

2 RMgX ⇌ R₂Mg + MgX₂

NMR spectroscopy, including ¹H, ¹³C, and specifically ²⁵Mg NMR, can distinguish between the alkyl/aryl magnesium halide (RMgX), the dialkyl/diarylmagnesium species (R₂Mg), and magnesium halide (MgX₂). nih.govresearchgate.net Low-temperature NMR studies have been particularly insightful, as they can slow the exchange between these species, allowing for the resolution of distinct signals for each component. rsc.org This provides a detailed snapshot of the solution's composition, which is influenced by factors like the solvent, concentration, and temperature, and which in turn affects the reagent's reactivity. chemrxiv.orgresearchgate.net For fluorinated analogues, ¹⁹F NMR is also a powerful diagnostic tool for confirming product formation and structure. walisongo.ac.idwisc.edu

Table 2: Illustrative ¹H NMR Chemical Shifts for Species in Schlenk Equilibrium

| Compound/Species | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Methylmagnesium Bromide (MeMgBr) | Diethyl Ether | -1.55 | CH₃ of MeMgBr |

| Dimethylmagnesium (Me₂Mg) | Diethyl Ether | -1.72 | CH₃ of Me₂Mg |

Note: Chemical shifts are highly dependent on solvent, temperature, and concentration. The data is representative. rsc.org

In many modern synthetic applications, Grignard reagents are used in cross-coupling reactions catalyzed by transition metals like nickel, palladium, or iron. mdpi.com Understanding the mechanism of these reactions requires techniques sensitive to the electronic structure and coordination environment of the metal centers.

Electron Paramagnetic Resonance (EPR) Spectroscopy is essential for detecting and characterizing paramagnetic species, which are often key intermediates in catalytic cycles. For example, in nickel- and iron-catalyzed cross-coupling reactions, EPR has been used to identify transient Ni(I) or Fe(I) species, providing strong evidence for catalytic cycles involving odd-electron oxidation states. mdpi.comnih.govresearchgate.net By observing the EPR signals under reaction conditions, researchers can gain insight into the nature of the catalytically active species. researchgate.net

X-ray Absorption Spectroscopy (XAS) is another powerful element-specific technique that provides information on the oxidation state and local coordination environment of the magnesium atom. nih.govlbl.gov By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), one can determine changes in the geometry and electronic structure around the Mg center as it transitions from reactant to intermediate to product. nih.govresearchgate.net XAS is particularly valuable because it can be applied to complex mixtures in solution and can distinguish between different magnesium species, such as four-coordinate tetrahedral and five-coordinate trigonal bipyramidal structures, which may be present at different stages of the reaction. nih.gov

Table 3: Spectroscopic Data for Characterizing Metal Centers in Catalysis

| Technique | Analyte/System | Typical Finding | Significance |

|---|---|---|---|

| EPR | Ni(II) precatalyst + Grignard reagent | Detection of a Ni(I) signal (e.g., g ≈ 2.0-2.3) | Confirms reduction of the precatalyst to a key catalytic intermediate. mdpi.comresearchgate.net |

| XAS | Mg K-edge of Grignard solution | Blue shift in absorption edge from reactant to product | Indicates a change in the Mg coordination sphere and an increase in the partial positive charge on the Mg atom. nih.gov |

Techniques for Structural Characterization of Reactive Intermediates

While in situ spectroscopy provides information about species in solution, definitive structural characterization of organomagnesium intermediates often requires isolating them in a solid, crystalline form.

To overcome this limitation, Microcrystal Electron Diffraction (MicroED) has emerged as a transformative technique for structural elucidation. nih.govacs.org MicroED can determine high-resolution atomic structures from nanocrystals, which are often present in samples that appear as amorphous powders and are unsuitable for SCXRD. nih.govresearchgate.netacs.org This method is particularly powerful for characterizing elusive, reactive organometallic intermediates that cannot be crystallized into larger specimens. nih.govacs.org Ambient temperature MicroED has been successfully used to determine the structures of classic reagents and novel intermediates that had previously resisted characterization by other means. nih.govresearchgate.net

Table 4: Comparison of Diffraction Techniques for Structural Characterization

| Technique | Sample Requirement | Key Advantages | Limitations |

|---|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Single crystal (~0.1-0.5 mm) | Provides highly accurate and precise bond lengths and angles; the definitive method for structure proof. carleton.edurigaku.com | Requires well-ordered single crystals, which can be difficult or impossible to grow for reactive intermediates. |

| Microcrystal Electron Diffraction (MicroED) | Nanocrystalline powder (~10⁻¹⁵ g) | Can determine atomic-resolution structures from powders; ideal for unstable or poorly crystalline materials. nih.govacs.org | Can be more susceptible to beam damage; data refinement is more complex than for SCXRD. |

Sustainable Approaches in the Synthesis and Application of Aryl Grignard Reagents

Green Chemistry Principles in Organomagnesium Chemistry

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. yale.eduepa.govsigmaaldrich.com In the context of organomagnesium chemistry, these principles guide the development of safer and more efficient methods for synthesizing Grignard reagents. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals and solvents. epa.govacs.org

The application of these principles to Grignard reagent synthesis aims to reduce the environmental impact associated with traditional methods. numberanalytics.com This includes minimizing the use of volatile and hazardous organic solvents, reducing energy consumption, and designing processes that generate less waste. acs.org By adhering to these principles, chemists can develop synthetic routes that are not only more sustainable but also potentially more cost-effective and safer to operate. epa.govsigmaaldrich.com

Development of Environmentally Benign Solvents

Traditionally, the formation of Grignard reagents requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organomagnesium compound. wikipedia.orgbyjus.comgoogle.com However, these solvents are often flammable, can form explosive peroxides, and have associated health and environmental risks. numberanalytics.comrsc.org Consequently, a significant area of research has been the identification and application of greener alternative solvents.

The ideal green solvent for Grignard reactions should be non-toxic, biodegradable, have low volatility, and be derived from renewable resources. numberanalytics.com Efforts have been made to replace traditional solvents with more benign alternatives, leading to safer and more sustainable processes. rsc.org

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent for Grignard reactions. riekemetals.comnih.gov Derived from renewable resources such as furfural (B47365) or levulinic acid, 2-MeTHF offers several advantages over traditional ether solvents. nih.govresearchgate.netunivie.ac.at

Key Properties and Advantages of 2-MeTHF:

Higher Boiling Point: 2-MeTHF has a higher boiling point (80°C) compared to THF (66°C), which allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. chempoint.com

Lower Water Solubility: Unlike THF, which is miscible with water, 2-MeTHF has limited water solubility. This property facilitates easier product extraction and solvent recycling. nih.govchempoint.com

Greater Stability: It is more stable in both acidic and basic conditions compared to THF. chempoint.com

Improved Yields: In some cases, the use of 2-MeTHF has been shown to improve the yields of Grignard reactions. chempoint.com

The use of 2-MeTHF aligns with the principles of green chemistry by utilizing a renewable feedstock and offering a safer, more efficient alternative to traditional solvents. riekemetals.comresearchgate.net

Table 1: Comparison of Solvents for Grignard Reactions

| Property | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petroleum-based | Petroleum-based | Bio-based |

| Boiling Point (°C) | 34.6 | 66 | 80 chempoint.com |

| Water Solubility | 6.9 g/100 mL | Miscible | 14 g/100 mL |

| Peroxide Formation | High | High | Lower |

Solvent-Minimized and Mechanochemical Synthesis of Grignard Reagents

A significant advancement in green chemistry is the development of solvent-minimized and solvent-free reaction conditions. Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of Grignard reagents. thieme-connect.com

In a typical mechanochemical setup, a ball mill is used to grind magnesium metal with an organic halide. cosmosmagazine.comthieme-connect.com This process can be performed with only a small amount of a coordinating ether solvent (as little as 3.0-6.0 equivalents) or, in some cases, in the absence of a solvent altogether. thieme-connect.com A study demonstrated that while a no-solvent method yielded 6% of the Grignard reagent, a low-solvent approach produced a 94% yield. cosmosmagazine.com

Advantages of Mechanochemical Synthesis:

Reduced Solvent Use: Drastically reduces the amount of hazardous organic solvents required. cosmosmagazine.comnih.gov

Shorter Reaction Times: Often leads to faster reaction rates. nih.gov

Milder Reaction Conditions: Can frequently be carried out at room temperature.

Increased Reactivity: Can enable the use of less reactive or poorly soluble organic halides. thieme-connect.com

This technique not only minimizes waste but also simplifies the reaction setup and can be less sensitive to air and moisture compared to traditional methods. cosmosmagazine.comthieme-connect.com

Flow Chemistry for Enhanced Safety and Efficiency

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers significant advantages for the synthesis of Grignard reagents, particularly in terms of safety and efficiency. aiche.org Traditional batch production of Grignard reagents can be hazardous due to the exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org

Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway. bjpmg.comresearchgate.net The small reactor volumes also mean that only a small amount of the hazardous reagent is present at any given time, significantly improving the safety profile of the process. bjpmg.com

Key Benefits of Flow Chemistry for Grignard Synthesis:

Enhanced Safety: Reduces the risks associated with exothermic reactions and hazardous materials. aiche.orgbjpmg.com

Improved Efficiency: Can lead to higher yields and shorter reaction times. aiche.orgbjpmg.com One study showed that a continuous flow system completed a Grignard addition in 33 minutes, compared to 2 hours in a batch process with only 29% conversion. bjpmg.com

Scalability: Allows for easier and safer scaling of production. acs.orgresearchgate.net

Process Control: Enables real-time monitoring and optimization of reaction parameters. aiche.org

The integration of flow chemistry represents a significant step towards safer, more efficient, and more sustainable manufacturing of Grignard reagents and their subsequent products. aiche.orgresearchgate.net

Current Challenges and Future Research Directions

Enhancing Selectivity and Functional Group Compatibility

A primary challenge in the application of functionalized Grignard reagents lies in achieving high selectivity and ensuring compatibility with a wide range of functional groups. The high reactivity that makes Grignard reagents excellent nucleophiles also renders them sensitive to acidic protons and susceptible to side reactions with many functional groups such as esters, nitriles, and ketones. nih.gov, nih.gov, researchgate.net

For alkoxy-substituted aryl Grignard reagents, intramolecular coordination of the ether oxygen to the magnesium center can influence the reagent's reactivity and selectivity. nih.gov While this chelation can be beneficial in some contexts, it can also complicate reaction pathways. Future research is directed towards:

Development of Milder Reaction Conditions: Employing low temperatures and carefully controlled addition of reagents can often suppress undesirable side reactions. arkat-usa.org

Novel Protecting Group Strategies: Designing and utilizing protecting groups that are stable under Grignard reaction conditions but can be easily removed subsequently is an ongoing area of investigation.

Additive-Mediated Reactions: The use of additives, such as lithium chloride (LiCl), has been shown to break up Grignard reagent aggregates and enhance reactivity and selectivity in certain transformations.

Development of Novel Catalytic Systems for Aryl Grignard Reactions

The advent of transition metal-catalyzed cross-coupling reactions has significantly expanded the utility of Grignard reagents. wikipedia.org, arkat-usa.org, organic-chemistry.org, nih.gov The development of new and more efficient catalytic systems is a major focus of contemporary research. For aryl Grignard reagents, particularly those with coordinating substituents, catalysts must be robust and selective.

Future efforts in this area are concentrated on:

Ligand Design: The synthesis of novel phosphine, N-heterocyclic carbene (NHC), and pincer ligands for nickel and palladium catalysts is crucial for improving catalytic activity, stability, and selectivity. nih.gov, arkat-usa.org These ligands can modulate the electronic and steric properties of the metal center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

Earth-Abundant Metal Catalysis: While palladium has been a dominant metal in cross-coupling, its cost and toxicity have spurred research into catalysts based on more abundant and benign metals like iron and copper. nih.gov, gatech.edu, bris.ac.uk, researchgate.net Developing iron-based catalysts that can effectively couple functionalized aryl Grignard reagents is a key goal for sustainable chemistry.

Understanding Catalyst Deactivation Pathways: Investigating the mechanisms by which catalysts deactivate during the reaction can inform the design of more robust and long-lived catalytic systems.

Expanding the Scope of Alkoxyaryl Grignard Reagent Applications

While the primary application of aryl Grignard reagents is in the formation of C-C bonds through reactions with carbonyls and cross-coupling, there is considerable potential to expand their use. The unique electronic and steric properties conferred by the 2-ethoxyethoxy group in Magnesium;2-ethoxyethoxybenzene;bromide could be leveraged in novel synthetic transformations.

Future research avenues include:

Asymmetric Synthesis: Developing chiral catalysts that can engage with alkoxy-chelated Grignard reagents to achieve enantioselective transformations is a significant challenge and a highly desirable goal.

Synthesis of Complex Molecules: Applying these reagents in the total synthesis of natural products and pharmaceuticals, where their specific reactivity can be used to construct key bonds in complex architectures. researchgate.net, rsc.org

Formation of Carbon-Heteroatom Bonds: While less common than C-C bond formation, the development of catalytic methods for the efficient formation of C-N, C-O, and C-S bonds using these Grignard reagents would be highly valuable.

Advanced Computational Modeling for Complex Grignard Systems

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of organometallic reactions. researchgate.net, ijpsm.com, youtube.com For Grignard reagents, which exist in a complex equilibrium of monomeric, dimeric, and other aggregated forms (the Schlenk equilibrium), computational modeling can provide insights that are difficult to obtain through experimental methods alone. organic-chemistry.org, nih.gov

Future directions in this area involve:

Modeling the Schlenk Equilibrium: Developing accurate computational models to predict the speciation of alkoxy-substituted Grignard reagents in different solvents and at various concentrations. This understanding is critical for predicting reactivity. organic-chemistry.org

Elucidating Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to map the potential energy surfaces of cross-coupling reactions involving these reagents. This can help to understand the role of the alkoxy substituent in chelation, the transition state geometries, and the factors controlling selectivity. researchgate.net, ijpsm.com, youtube.com

In Silico Catalyst Design: Employing computational screening to design new ligands and catalysts with enhanced activity and selectivity for specific cross-coupling reactions involving functionalized Grignard reagents.

Integration of In Situ Monitoring for Process Optimization and Mechanistic Understanding

The formation and reaction of Grignard reagents are often highly exothermic and sensitive to reaction conditions. Traditional offline analysis can be slow and may not capture the transient species that are crucial for understanding the reaction mechanism. The integration of in situ spectroscopic techniques offers a powerful solution for real-time monitoring and process optimization. researchgate.net, nih.gov, google.com

Future research will likely focus on the increased application of techniques such as:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can be used with immersion probes to monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise control over reaction initiation and progress, enhancing safety and reproducibility. google.com, nih.gov

NMR Spectroscopy: In situ NMR can provide detailed structural information about the various magnesium species present in solution, offering direct insight into the Schlenk equilibrium and the formation of reaction intermediates. researchgate.net

Process Analytical Technology (PAT): Integrating these in situ monitoring tools into automated reactor systems will enable better control over critical process parameters, leading to improved yields, purity, and process safety, particularly in industrial-scale applications.

By addressing these challenges and pursuing these future research directions, the scientific community can continue to unlock the full potential of specialized Grignard reagents like this compound, paving the way for more efficient, selective, and sustainable chemical synthesis.

Q & A

Q. What safety protocols are critical for handling magnesium 2-ethoxyethoxybenzene bromide in oxygen-sensitive reactions?

- Methodology :

- Inert atmosphere : Use gloveboxes or Schlenk lines with O/HO monitors (<1 ppm).

- Fire suppression : Keep dry sand or Class D extinguishers nearby (magnesium fires react violently with water).

- PPE : Wear flame-resistant lab coats and face shields.

- Waste disposal : Quench residues with isopropanol/CO to neutralize reactive magnesium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.